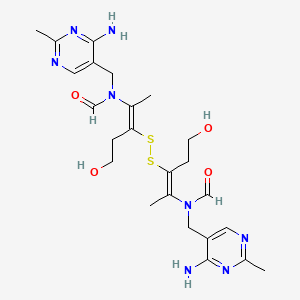

![molecular formula C23H20ClF3N4O3 B1682855 2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol CAS No. 871026-18-5](/img/structure/B1682855.png)

2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol

Descripción general

Descripción

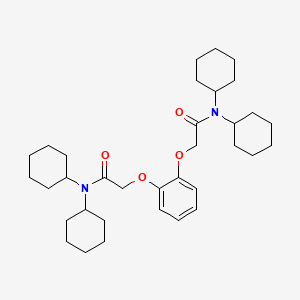

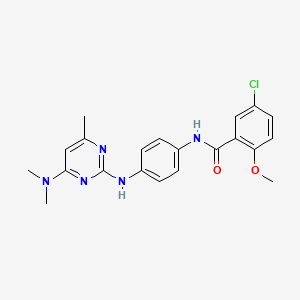

The compound “2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol” is a complex organic molecule. It contains several functional groups, including a pyrrolo[3,2-d]pyrimidine core, a trifluoromethyl group, and a phenoxy group .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl-containing building blocks. Commonly used building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The pyrrolo[3,2-d]pyrimidine core provides a rigid structure, while the trifluoromethyl group and the phenoxy group contribute to the compound’s unique physicochemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the phenoxy group. These groups can participate in a variety of chemical reactions, contributing to the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group and the phenoxy group. These groups can significantly alter the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Cancer Therapy: HER2 Inhibition

SYR127063 is a pyrrolo[3,2-d]pyrimidine-based selective tyrosine kinase inhibitor (TKI) of HER2. It binds to the HER2 kinase domain in an active conformation, which is significant in the context of breast cancer treatment . This compound has been studied for its potential to inhibit the growth of cancer cells that overexpress the HER2 protein.

Structural Analysis

The compound has been used in structural biology studies to understand the mechanism of inhibition and allosteric activation within the HER2 kinase domain . These studies provide insights into how SYR127063 and similar compounds can be optimized for better therapeutic efficacy.

Molecular Modeling

SYR127063 has been utilized in molecular modeling studies to predict its binding conformations and efficacy as an inhibitor . This helps in designing more potent inhibitors based on its molecular structure.

Direcciones Futuras

Mecanismo De Acción

Target of Action

SYR127063, also known as 2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol, primarily targets the Human Epidermal Growth Factor Receptor 2 (HER2) . HER2 is a member of the ErbB/HER family of receptor tyrosine kinases that promotes the proliferation of a subset of human breast cancers .

Mode of Action

SYR127063 interacts with its target, HER2, by binding to it . This binding inhibits the activity of HER2, thereby disrupting the signal transduction and tumor cell proliferation .

Biochemical Pathways

The primary pathway affected by SYR127063 is the HER2 signaling pathway . HER2 is the preferred heterodimerization partner for the other HER-family receptors and HER2-containing heterodimers have increased affinity for ligands that bind to those heterodimer partners . The downstream effect is strong signal transduction and tumor cell proliferation .

Pharmacokinetics

It is known that the compound has a stronger binding affinity with her2 compared to other her2 inhibitors, suggesting that its efficacy is stronger .

Result of Action

The result of SYR127063’s action is the inhibition of HER2 activity, which disrupts signal transduction and tumor cell proliferation . This leads to a decrease in the growth and spread of HER2+ breast cancer cells .

Propiedades

IUPAC Name |

2-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClF3N4O3/c24-18-13-16(4-5-20(18)34-17-3-1-2-15(12-17)23(25,26)27)30-22-21-19(28-14-29-22)6-7-31(21)8-10-33-11-9-32/h1-7,12-14,32H,8-11H2,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMUJJHJYMYOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3N(C=C4)CCOCCO)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

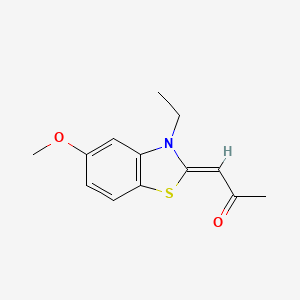

![N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide](/img/structure/B1682772.png)

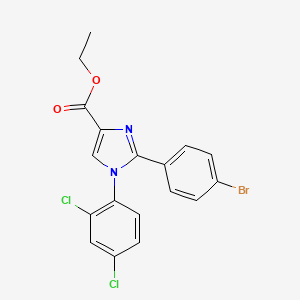

![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenyl benzoate](/img/structure/B1682778.png)

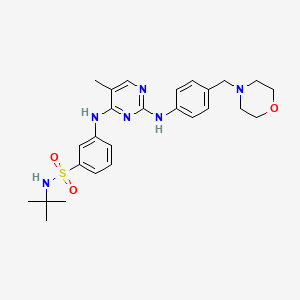

![2-Chloro-N-[2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide](/img/structure/B1682779.png)

![(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B1682783.png)

![(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B1682786.png)